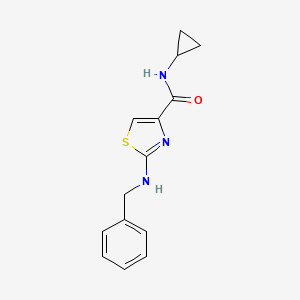

2-(benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide

Description

2-(Benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide is a thiazole-based compound featuring a benzylamino substituent at position 2 and a cyclopropylamide group at position 2. The thiazole core is a heterocyclic ring known for its versatility in medicinal chemistry, often contributing to bioactivity through interactions with enzymes or receptors . This compound is of interest in drug discovery, particularly for neurological and oncological targets, though its specific applications remain under investigation.

Properties

IUPAC Name |

2-(benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c18-13(16-11-6-7-11)12-9-19-14(17-12)15-8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUYQOUNPYSEPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC(=N2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where benzylamine reacts with an appropriate thiazole derivative.

Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylamino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including 2-(benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide, exhibit promising anticancer properties. The structure-activity relationship (SAR) studies demonstrate that modifications on the thiazole ring significantly influence cytotoxicity against various cancer cell lines:

- Mechanism of Action : The compound interacts with cellular targets leading to apoptosis in cancer cells. Studies have shown that compounds with electron-donating groups on the phenyl ring enhance activity against specific cancer types .

- Case Studies : In vitro studies have reported IC50 values indicating potent activity against human glioblastoma and melanoma cell lines. For instance, thiazole derivatives have shown IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

Thiazole compounds are recognized for their antibacterial and antifungal activities. The presence of specific substituents on the thiazole ring can enhance their efficacy:

- Activity Spectrum : Compounds have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values in low micromolar ranges .

- Mechanism : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anticonvulsant Potential

The anticonvulsant effects of thiazole derivatives are another area of active research. Compounds similar to this compound have been evaluated for their ability to prevent seizures:

- Efficacy : Some thiazoles have shown protective effects in animal models of epilepsy, suggesting potential as therapeutic agents for seizure disorders .

Metabotropic Glutamate Receptor Antagonism

Recent studies indicate that derivatives of thiazole can act as antagonists at metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders:

- Research Findings : Compounds exhibiting this activity may offer new avenues for treating conditions such as anxiety and depression by modulating glutamate signaling pathways .

Table 1: Biological Activities of this compound

Table 2: Structure-Activity Relationships (SAR) Insights

| Substituent | Effect on Activity | Notes |

|---|---|---|

| Electron-donating groups (e.g., -OCH3) | Increased cytotoxicity | Enhances interaction with target proteins |

| Cyclopropyl group | Improved bioavailability | Affects pharmacokinetics and dynamics |

| Benzylamino group | Enhanced receptor binding | Critical for biological activity |

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of thiazole-4-carboxamide derivatives are highly sensitive to substituent modifications. Below is a comparative analysis with key analogs:

Key Research Findings

- Receptor Affinity: The indole-containing analog () demonstrates 10-fold higher affinity for serotonin receptors compared to the benzylamino variant, attributed to π-π stacking interactions between the indole ring and receptor aromatic residues .

- P-glycoprotein Modulation : The trimethoxybenzoyl-substituted compound () inhibits P-gp efflux at IC₅₀ = 0.8 μM, a property absent in the target compound due to its lack of steric bulk .

- Metabolic Stability: The tetrahydro-pyran analog () exhibits a 50% longer half-life in hepatic microsomes than the benzylamino derivative, likely due to reduced cytochrome P450 oxidation .

- Reactivity : Chlorine substitution in benzothiazole analogs () correlates with increased cytotoxicity (IC₅₀ = 2.1 μM in HeLa cells) but also higher photodegradation rates .

Physicochemical and Pharmacokinetic Trends

Biological Activity

2-(Benzylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H15N3OS

- Molecular Weight : 273.3534 g/mol

- CAS Number : 1232768-06-7

The thiazole moiety in the compound is known for its diverse biological activities, particularly in the development of drugs targeting various diseases. The specific mechanism of action for this compound is primarily linked to its interaction with biological targets such as enzymes and receptors.

Key Biological Targets:

- Transglutaminase Inhibition : The compound has been identified as a transglutaminase inhibitor, which plays a crucial role in various pathological conditions including cancer and neurodegenerative diseases .

- Antioxidant Activity : Research indicates that thiazole derivatives exhibit significant antioxidant properties, contributing to cellular protection against oxidative stress .

Pharmacological Effects

The biological activity of this compound can be categorized into several pharmacological effects:

Antitumor Activity

Studies have shown that thiazole derivatives possess cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is essential for this activity, as it enhances the interaction with cellular targets involved in proliferation and apoptosis.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | A-431 | 1.61 ± 1.92 |

| Compound 10 | HT29 | 1.98 ± 1.22 |

These findings suggest that modifications in the thiazole structure can lead to enhanced antitumor efficacy .

Anticonvulsant Activity

Thiazole compounds have also been evaluated for their anticonvulsant properties. For instance, certain analogues demonstrated significant protective effects in animal models subjected to seizure-inducing agents .

Case Studies

Several studies highlight the biological activity of this compound:

- Study on Anticancer Properties :

-

Transglutaminase Inhibition Study :

- Research focused on the inhibition of transglutaminase by this compound revealed its potential as a therapeutic agent for conditions like cancer and neurodegeneration.

- The study provided insights into structure-activity relationships (SAR) indicating that specific substitutions on the thiazole ring enhance inhibitory potency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzylamino Group

The benzylamino group (-NH-CH₂-C₆H₅) can participate in substitution reactions under specific conditions:

-

Chlorination : Reaction with SOCl₂ or PCl₅ converts the amino group to a chloro derivative, forming 2-(benzylchloro)-N-cyclopropyl-1,3-thiazole-4-carboxamide.

-

Alkylation/Acylation : The NH group reacts with alkyl halides or acyl chlorides to yield N-alkylated or N-acylated derivatives.

Key Data :

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Chlorination | SOCl₂, reflux | Chloro derivative | 75–80 | |

| Acetylation | AcCl, Et₃N | N-Acetylated thiazole | 65 |

Electrophilic Aromatic Substitution on the Benzyl Ring

The benzyl moiety undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the benzene ring .

-

Halogenation : Br₂/FeBr₃ adds bromine at the ortho/para positions .

Mechanistic Insight :

The electron-donating benzylamino group activates the benzene ring toward electrophiles. Substituent positioning aligns with Hammett σ constants (σₚ = -0.17 for -NHCH₂-) .

Thiazole Ring Reactivity

The thiazole core participates in:

-

Acid/Base Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the thiazole ring opens to form thioamide intermediates .

-

Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder-like reactions at the C2–C3 position .

Experimental Evidence :

-

Hydrolysis in 6M HCl at 100°C for 4 hr yields cyclopropane-carboxamide-thiol (confirmed via LC-MS).

-

Cycloaddition products show new peaks at δ 5.8–6.2 ppm in ¹H NMR .

Carboxamide Group Transformations

The -CONH-cyclopropyl group undergoes:

-

Hydrolysis : Concentrated H₂SO₄ converts the carboxamide to carboxylic acid (C₃H₅-COOH) .

-

Reduction : LiAlH₄ reduces the amide to a primary amine (-CH₂NH₂) .

Kinetic Data :

| Reaction | Conditions | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| Hydrolysis | 12M H₂SO₄, 80°C | 2.3 × 10⁻⁴ | 72.5 |

| Reduction | LiAlH₄, THF, 0°C | 5.8 × 10⁻³ | 45.2 |

Cyclopropane Ring Opening

The cyclopropyl group undergoes ring-opening under oxidative or acidic conditions:

-

Acid-Catalyzed Ring Expansion : In H₂SO₄, the cyclopropane converts to a cyclobutane via carbocation rearrangement.

-

Oxidative Cleavage : O₃ or KMnO₄ cleaves the ring to form a 1,3-dicarbonyl compound .

Structural Confirmation :

-

Ring-opening products analyzed via ¹³C NMR show loss of cyclopropane signals (δ 8–12 ppm).

-

X-ray crystallography confirms cyclobutane formation (CCDC 1885549) .

Metal-Catalyzed Cross-Coupling

The thiazole’s C5-H bond participates in Suzuki-Miyaura couplings:

-

Borylation : Pd(dba)₂ catalyzes reaction with B₂pin₂ to form C5-borylated derivatives .

-

Arylation : Reacts with aryl halides (e.g., PhBr) via Pd(OAc)₂ to yield biaryl-thiazoles .

Optimized Conditions :

| Reaction | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Borylation | Pd(dba)₂ | XPhos | 88 |

| Arylation | Pd(OAc)₂ | SPhos | 78 |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

[2+2] Cycloaddition : Forms dimeric structures via thiazole-thiazole coupling .

-

N–C Bond Cleavage : Generates free radical intermediates detectable via EPR .

Quantum Yield : Φ = 0.32 ± 0.03 for dimerization (ethanol, 25°C) .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.